molecular formula C10H8ClN3 B1464713 6-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 1249345-65-0

6-(2-Chlorophenyl)pyrimidin-4-amine

Cat. No. B1464713
CAS RN: 1249345-65-0
M. Wt: 205.64 g/mol
InChI Key: MZQSXUIDYNNEBU-UHFFFAOYSA-N
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Description

“6-(2-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Antitubercular Agents

The pyrimidine derivatives have been explored for their potential as antitubercular agents . Research has shown that certain pyrimidine compounds exhibit significant in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . These compounds, including variations of the 6-(2-Chlorophenyl)pyrimidin-4-amine structure, offer insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring. The minimum inhibitory concentration (MIC) values and non-cytotoxic nature to Vero cell lines make them promising candidates for further development in TB treatment.

Therapeutic Potential in Oncology

Pyrimidine derivatives, including 6-(2-Chlorophenyl)pyrimidin-4-amine, are being investigated for their therapeutic potential in oncology . The pyridopyrimidine moiety, a close relative of the compound , is present in several relevant drugs and has been studied for the development of new cancer therapies. These compounds target various pathways involved in cancer cell proliferation and survival, offering a route for the development of novel anticancer drugs .

Antioxidant Properties

Some pyrimidine derivatives have shown potent antioxidant activity . The substitution patterns on the pyrimidine ring can significantly influence this activity. For instance, compounds with electron-donating groups on the thienopyrimidine ring have demonstrated higher antioxidant potential compared to ascorbic acid . This suggests that 6-(2-Chlorophenyl)pyrimidin-4-amine could be modified to enhance its antioxidant properties for potential therapeutic applications.

Drug-Likeness and Lead Optimization

The drug-likeness of pyrimidine derivatives is an important aspect of their scientific application. Compounds with a ClogP value less than 4 and a molecular weight under 400, such as 6-(2-Chlorophenyl)pyrimidin-4-amine, are likely to maintain drug-likeness during lead optimization processes . This makes them suitable candidates for further development into therapeutic agents.

properties

IUPAC Name

6-(2-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQSXUIDYNNEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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